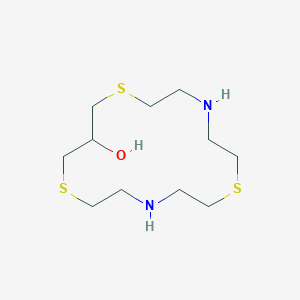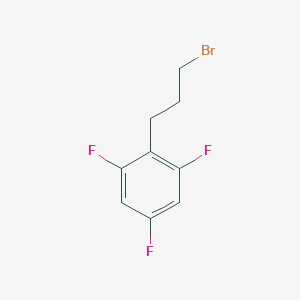
2-(3-Bromopropyl)-1,3,5-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopropyl)-1,3,5-trifluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group attached to a trifluorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,3,5-trifluorobenzene typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Alkylation: The trifluorobenzene ring undergoes alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Bromination: The resulting alkylated product is then subjected to bromination using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromopropyl)-1,3,5-trifluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alcohol, under suitable conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromopropyl group or the trifluorobenzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amines or alcohols, while oxidation can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
2-(3-Bromopropyl)-1,3,5-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromopropyl)-1,3,5-trifluorobenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The trifluorobenzene ring can undergo electrophilic aromatic substitution reactions, where the bromopropyl group acts as an electron-withdrawing group, influencing the reactivity of the ring.
Nucleophilic Attack: The bromine atom in the bromopropyl group can be a site for nucleophilic attack, leading to the formation of new bonds and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromopropyl)-1,4-difluorobenzene
- 2-(3-Bromopropyl)-1,2,4-trifluorobenzene
- 2-(3-Bromopropyl)-1,3,4-trifluorobenzene
Uniqueness
2-(3-Bromopropyl)-1,3,5-trifluorobenzene is unique due to the specific positioning of the bromopropyl and trifluorobenzene groups. This arrangement influences its chemical reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H8BrF3 |
|---|---|
Peso molecular |
253.06 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C9H8BrF3/c10-3-1-2-7-8(12)4-6(11)5-9(7)13/h4-5H,1-3H2 |
Clave InChI |
WYZXGMGYLFEVPK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CCCBr)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)
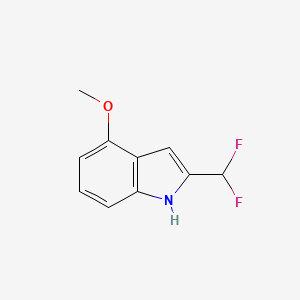

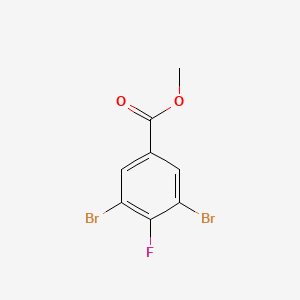
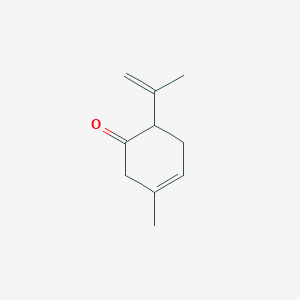
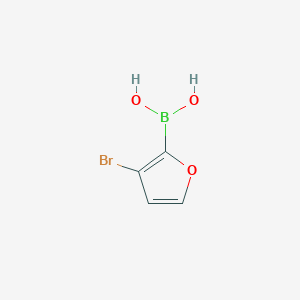
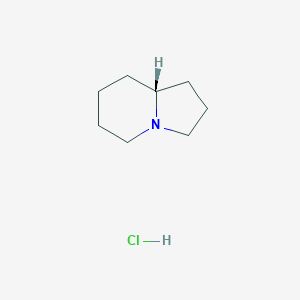
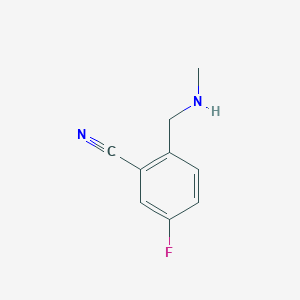
![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)


